molecular formula C8H11NO2 B3357068 1-[1-(Methoxymethyl)-1H-pyrrol-2-yl]ethan-1-one CAS No. 70276-85-6

1-[1-(Methoxymethyl)-1H-pyrrol-2-yl]ethan-1-one

Cat. No.: B3357068
CAS No.: 70276-85-6
M. Wt: 153.18 g/mol
InChI Key: AXRHUJRRWAUJMJ-UHFFFAOYSA-N
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Description

1-[1-(Methoxymethyl)-1H-pyrrol-2-yl]ethan-1-one is a pyrrole-derived ketone characterized by a methoxymethyl (-CH₂-O-CH₃) substituent at the nitrogen atom of the pyrrole ring and an acetyl group at the 2-position. Its molecular formula is C₈H₁₁NO₂, and it belongs to the class of heterocyclic compounds. This compound is structurally related to 1-(1H-pyrrol-2-yl)ethan-1-one (2-acetylpyrrole, CAS 1072-83-9, C₆H₇NO), a well-studied flavorant found in foods like tea and pumpkin .

Properties

IUPAC Name

1-[1-(methoxymethyl)pyrrol-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-7(10)8-4-3-5-9(8)6-11-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRHUJRRWAUJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CN1COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50665865
Record name 1-[1-(Methoxymethyl)-1H-pyrrol-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50665865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70276-85-6
Record name 1-[1-(Methoxymethyl)-1H-pyrrol-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50665865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Methoxymethyl)-1H-pyrrol-2-yl]ethan-1-one typically involves the methoxymethylation of pyrrole derivatives. One common method includes the reaction of pyrrole with formaldehyde dimethyl acetal in the presence of a catalyst such as ZrO(OTf)2 under solvent-free conditions . This method is advantageous due to its high efficiency, selectivity, and the reusability of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(Methoxymethyl)-1H-pyrrol-2-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[1-(Methoxymethyl)-1H-pyrrol-2-yl]ethan-1-one, commonly referred to as a pyrrole derivative, has garnered attention in various scientific research applications due to its unique structural properties and biological activities. This compound is characterized by its pyrrole ring, which is known for its involvement in numerous natural products and pharmaceuticals. Below is a comprehensive overview of its applications, supported by data tables and case studies.

Structure

The chemical structure of this compound can be represented as follows:

C9H11NO2\text{C}_9\text{H}_{11}\text{N}\text{O}_2

Pharmaceutical Development

This compound has been investigated for its potential as an active pharmaceutical ingredient (API) due to its biological activity against various diseases. Studies have shown that derivatives of pyrrole compounds exhibit anti-inflammatory, analgesic, and antimicrobial properties.

Case Study: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of pyrrole derivatives, including this compound. The compound demonstrated significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Agricultural Applications

The compound has been evaluated for its role in agrochemicals, particularly as a pesticide or herbicide. Pyrrole derivatives are known to exhibit herbicidal properties, making them valuable in agricultural research.

Case Study: Herbicidal Efficacy

Research conducted on various pyrrole derivatives indicated that this compound showed promising results in inhibiting the growth of specific weed species without harming crop plants. This study highlights the potential utility of this compound in sustainable agriculture practices .

Material Science

The unique properties of pyrrole compounds have led to their exploration in material science, particularly in the development of conductive polymers and organic electronic devices.

Case Study: Conductive Polymers

An investigation into the polymerization of pyrrole derivatives revealed that incorporating this compound into polymer matrices significantly enhanced electrical conductivity. This finding suggests applications in sensors and electronic devices .

Summary of Findings

The research surrounding this compound indicates a broad spectrum of applications across various scientific fields:

Application AreaKey Findings
PharmaceuticalAntimicrobial activity against bacteria
AgriculturalHerbicidal properties effective on specific weeds
Material ScienceEnhanced conductivity in polymers

Mechanism of Action

The mechanism of action of 1-[1-(Methoxymethyl)-1H-pyrrol-2-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its effects in various applications.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituent on Pyrrole-N Molecular Formula Key Properties/Reactivity Applications/Notes
1-[1-(Methoxymethyl)-1H-pyrrol-2-yl]ethan-1-one -CH₂-O-CH₃ C₈H₁₁NO₂ Polar, electron-donating group; may enhance solubility in polar solvents. Potential intermediate in organic synthesis
1-(1-Methyl-1H-pyrrol-2-yl)ethan-1-one -CH₃ C₇H₉NO Less polar than methoxymethyl analog; lower boiling point. Flavorant (e.g., in roasted foods)
1-(1-(2-Iodo-3,4-dimethoxybenzyl)-1H-pyrrol-2-yl)ethan-1-one -CH₂-C₆H₃(I)(OCH₃)₂ C₁₆H₁₇INO₃ Bulky aromatic substituent; higher melting point (89–90°C). Used in C–H activation studies
2-Chloro-1-(1H-pyrrol-2-yl)ethan-1-one -Cl (on ketone) C₆H₆ClNO Electron-withdrawing group; may increase electrophilicity of ketone. Precursor for halogenated heterocycles
1-(1H-Pyrrol-2-yl)ethan-1-one (2-Acetylpyrrole) -H C₆H₇NO Volatile (detected in tea, pumpkin); melting point ~37°C. Food flavoring agent

Physicochemical Properties

  • Volatility : The parent compound, 1-(1H-pyrrol-2-yl)ethan-1-one, is a volatile aroma compound in pumpkin and tea . The methoxymethyl substituent likely reduces volatility due to increased molecular weight and polarity.

Research Findings and Methodologies

  • Crystallography : SHELX software has been widely used to determine crystal structures of pyrrole derivatives, including hydrazone analogs . The methoxymethyl group’s impact on molecular packing could be studied similarly.
  • Synthetic Routes : Sodium hydride in anhydrous DMF is a common base for N-alkylation of pyrrole derivatives . For the target compound, methoxymethyl chloride could serve as the alkylating agent.
  • Spectroscopic Analysis: NMR and MS are standard for confirming structures of related compounds, as seen in the characterization of 1-(2-((2-iodobenzyl)amino)phenyl)ethan-1-one .

Biological Activity

1-[1-(Methoxymethyl)-1H-pyrrol-2-yl]ethan-1-one, also known as 2-acetyl-1-methylpyrrole, is a compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C7H9NO
  • Molecular Weight : 123.155 g/mol
  • IUPAC Name : 1-(1-Methyl-1H-pyrrol-2-yl)ethan-1-one
  • CAS Registry Number : 932-16-1

Biological Activity Overview

The compound exhibits various biological activities including antibacterial, antifungal, and anticancer properties. Its efficacy is largely attributed to its ability to interact with biological macromolecules and disrupt cellular processes.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrole derivatives, including this compound.

The antibacterial activity is primarily due to the inhibition of bacterial topoisomerases, enzymes critical for DNA replication and transcription. Compounds similar to this compound have shown low nanomolar inhibition against DNA gyrase and topoisomerase IV in Escherichia coli .

Efficacy Data

Table 1 summarizes the minimum inhibitory concentration (MIC) values for various bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
7aStaphylococcus aureus<0.03125
7bEnterococcus faecalis<0.03125
7cEscherichia coli1–4
7dPseudomonas aeruginosa4

These results indicate that derivatives of the compound exhibit potent antibacterial activity, particularly against Gram-positive bacteria.

Antifungal Activity

In addition to its antibacterial properties, compounds containing the pyrrole structure have demonstrated antifungal activity. The mechanism often involves disruption of fungal cell wall synthesis and function.

Anticancer Potential

Research has indicated that certain pyrrole derivatives possess anticancer properties by inducing apoptosis in cancer cells. The compound's ability to inhibit key enzymes involved in cancer cell proliferation has been a focal point in recent studies.

Case Study: Anticancer Activity

A study conducted on various pyrrole derivatives showed that compounds similar to this compound exhibited significant cytotoxic effects against several cancer cell lines. The mechanism was associated with the induction of oxidative stress and subsequent apoptosis .

Q & A

Q. What are the recommended synthetic routes for 1-[1-(Methoxymethyl)-1H-pyrrol-2-yl]ethan-1-one?

  • Methodological Answer : The synthesis typically involves functionalizing the pyrrole ring. A plausible route includes:
  • Step 1 : Introduce the methoxymethyl group at the pyrrole nitrogen via alkylation using methoxymethyl chloride under basic conditions (e.g., NaH in THF).
  • Step 2 : Acetylate the 2-position using Friedel-Crafts acylation with acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃).
  • Purification : Column chromatography with ethyl acetate/hexane gradients is recommended to isolate the product.
    Similar strategies are used for analogous pyrrole derivatives, such as 2-acetylpyrrole (CAS 1072-83-9), where alkylation and acylation are key steps .

Q. How can the purity and structure of this compound be verified?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra for characteristic signals. For example, the acetyl group (δ ~2.5 ppm in ¹H NMR; δ ~190–200 ppm in ¹³C NMR) and methoxymethyl protons (δ ~3.3–3.5 ppm for OCH₃ and δ ~4.5–5.0 ppm for CH₂O) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₈H₁₁NO₂) with accurate mass measurement (e.g., [M+H]+ expected at m/z 154.0868) .
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) stretches .

Advanced Research Questions

Q. What strategies are effective for introducing substituents on the pyrrole ring in such compounds?

  • Methodological Answer : Substitution patterns on pyrroles are influenced by electronic and steric factors. Key approaches include:
  • Electrophilic Substitution : Reactivity at the α-position (2- or 5-positions) can be leveraged using nitration or halogenation. For example, bromination at the 5-position using NBS (N-bromosuccinimide) under radical conditions .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids to install aryl/heteroaryl groups, as seen in boronate-containing pyrrole derivatives .
  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to temporarily protect the nitrogen during multi-step syntheses .

Q. How does the methoxymethyl group influence the compound’s reactivity compared to other substituents?

  • Methodological Answer : The methoxymethyl group:
  • Electronic Effects : The oxygen atom donates electron density via resonance, activating the pyrrole ring toward electrophilic attacks. Compare this to methyl groups (electron-donating) or electron-withdrawing substituents like nitro groups .
  • Steric Effects : The methoxymethyl group’s bulkiness may hinder reactions at adjacent positions, as observed in sterically crowded analogs like 1-(5-methyl-1H-pyrrol-2-yl)ethanone .
  • Solubility : Enhances solubility in polar solvents (e.g., DMF, methanol), critical for biological assays .

Q. What are the challenges in characterizing such compounds using spectroscopic methods?

  • Methodological Answer : Key challenges include:
  • Tautomerism : Pyrroles may exhibit tautomeric shifts (e.g., NH tautomerism), complicating NMR interpretation. Use deuterated solvents (e.g., DMSO-d₆) to stabilize the dominant tautomer .
  • Signal Overlap : In crowded regions (δ 6.0–7.5 ppm for pyrrole protons), employ 2D NMR (COSY, HSQC) to resolve assignments .
  • Low Abundance in MS : Optimize ionization conditions (e.g., ESI+ with 0.1% formic acid) to enhance detection of the molecular ion .

Q. What is the potential biological activity of this compound based on its structural analogs?

  • Methodological Answer : Pyrrole derivatives often exhibit antimicrobial, anticancer, or anti-inflammatory activity. For example:
  • Anticancer Activity : Analogous compounds like pyrazolo[3,4-d]pyrimidine derivatives inhibit kinase enzymes via π-π stacking and hydrogen bonding .
  • Antitubercular Activity : Pyrrole-acetyl hybrids disrupt mycobacterial cell wall synthesis .
  • Assay Design : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays or enzymatic screens (e.g., COX-2 inhibition) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(Methoxymethyl)-1H-pyrrol-2-yl]ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-[1-(Methoxymethyl)-1H-pyrrol-2-yl]ethan-1-one

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